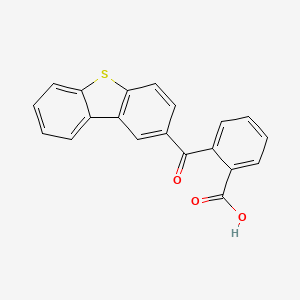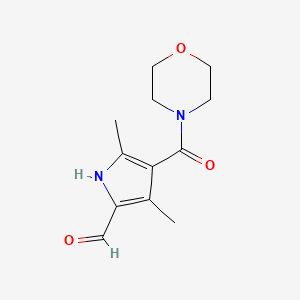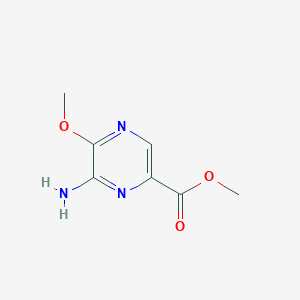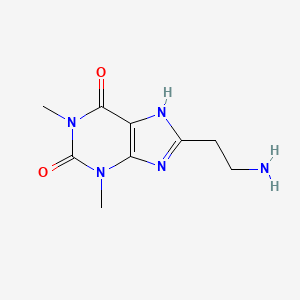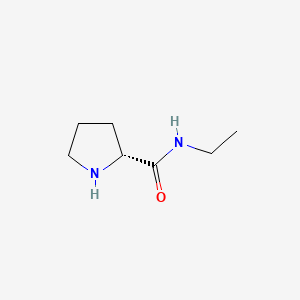
BCAT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCAT is a chemical compound that has garnered attention in various scientific fields due to its unique properties and versatile applications. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and reactivity. The tosylate group in this compound enhances its solubility and reactivity, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: BCAT can be synthesized through a multi-step process involving the reaction of benzotriazole with tosyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting intermediate is then treated with an appropriate amine to form the final product .
Industrial Production Methods: Industrial production of 1-benzotriazolecarboxamidinium tosylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: BCAT undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, although these are less common.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and ethanol are frequently used.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with amines can yield guanidine derivatives, while reaction with alcohols can produce ethers .
Applications De Recherche Scientifique
BCAT has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-benzotriazolecarboxamidinium tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is displaced by nucleophiles, leading to the formation of new chemical bonds. The benzotriazole moiety stabilizes the intermediate species, facilitating the reaction. This compound can also interact with various molecular targets, including enzymes and receptors, through covalent modification .
Comparaison Avec Des Composés Similaires
Benzotriazole: A parent compound with similar stability and reactivity but lacking the tosylate group.
Uniqueness: BCAT is unique due to the combination of the benzotriazole and tosylate moieties, which confer both stability and reactivity. This makes it a versatile reagent in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C14H15N5O3S |
|---|---|
Poids moléculaire |
333.37 g/mol |
Nom IUPAC |
2H-benzotriazol-1-ium-1-carboximidamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7N5.C7H8O3S/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,8,9);2-5H,1H3,(H,8,9,10) |
Clé InChI |
AZPBDRUPTRGILK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC2=NN[N+](=C2C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


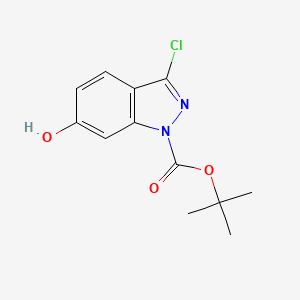
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
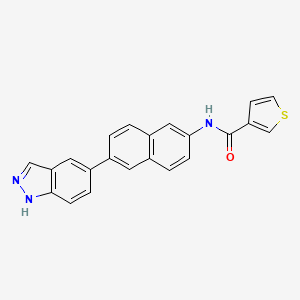
![8-Ethyl-4-methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8733368.png)
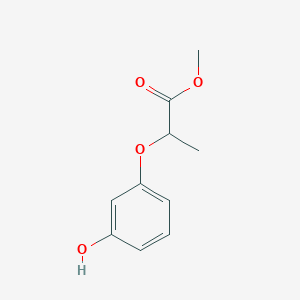
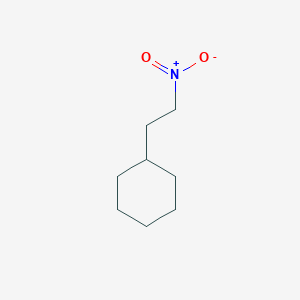
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
